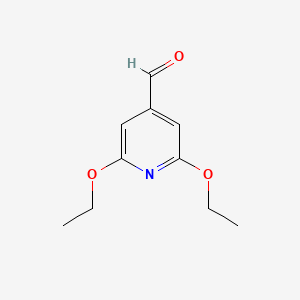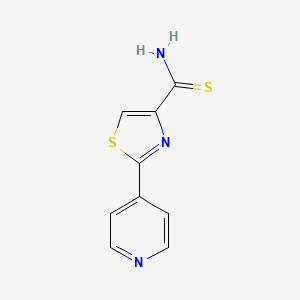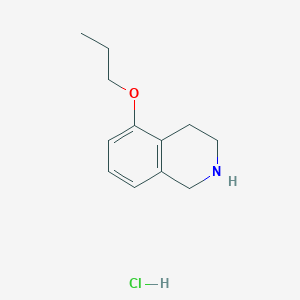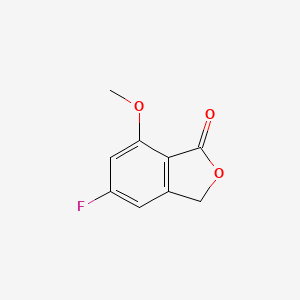
2,6-Diethoxy-4-pyridinecarboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diethoxy-4-pyridinecarboxaldehyde is an organic compound that belongs to the class of pyridinecarboxaldehydes. It is characterized by the presence of two ethoxy groups attached to the 2 and 6 positions of the pyridine ring, and an aldehyde group at the 4 position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diethoxy-4-pyridinecarboxaldehyde typically involves the ethoxylation of pyridine derivatives. One common method includes the reaction of 2,6-dihydroxypyridine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete ethoxylation. The resulting 2,6-diethoxypyridine is then subjected to formylation using a Vilsmeier-Haack reagent, which introduces the aldehyde group at the 4 position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Diethoxy-4-pyridinecarboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2,6-Diethoxy-4-pyridinecarboxylic acid.
Reduction: 2,6-Diethoxy-4-pyridinemethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,6-Diethoxy-4-pyridinecarboxaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2,6-Diethoxy-4-pyridinecarboxaldehyde is largely dependent on its functional groups. The aldehyde group can form Schiff bases with amines, which are important intermediates in various biochemical reactions. The ethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The molecular targets and pathways involved vary depending on the specific application and the derivatives being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethoxy-4-pyridinecarboxaldehyde: Similar structure but with methoxy groups instead of ethoxy groups.
2,6-Diethoxy-3-pyridinecarboxaldehyde: Similar structure but with the aldehyde group at the 3 position.
2,6-Diethoxy-4-pyridinemethanol: Similar structure but with a primary alcohol group instead of an aldehyde group.
Uniqueness
2,6-Diethoxy-4-pyridinecarboxaldehyde is unique due to the presence of both ethoxy groups and an aldehyde group on the pyridine ring. This combination of functional groups provides distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and form a wide range of derivatives highlights its importance in research and industrial applications.
Propriétés
Numéro CAS |
1261269-39-9 |
|---|---|
Formule moléculaire |
C10H13NO3 |
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
2,6-diethoxypyridine-4-carbaldehyde |
InChI |
InChI=1S/C10H13NO3/c1-3-13-9-5-8(7-12)6-10(11-9)14-4-2/h5-7H,3-4H2,1-2H3 |
Clé InChI |
WEGFIATUWMFXOU-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=CC(=N1)OCC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 6-cyclopropylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13930808.png)


![n-[5-(1h-Pyrrolo[2,3-b]pyridin-3-ylmethyl)-pyridin-2-yl]-isonicotinamide](/img/structure/B13930831.png)
![8-Methoxy-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13930848.png)

![5-[4-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid](/img/structure/B13930856.png)

![[4-(3-Isopropyl-1H-pyrazol-4-yl)-pyrimidin-2-yl]-piperidin-4-ylamine](/img/structure/B13930869.png)


![5-(4-Morpholinobenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13930876.png)
![6-(4-Benzylpiperazin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine]](/img/structure/B13930879.png)

